Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate
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Overview
Description
Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C12H13F3INO2 and a molecular weight of 387.14 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a tert-butyl carbamate group attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-4-(trifluoromethyl)aniline and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is then isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Scientific Research Applications
Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its trifluoromethyl group is known to enhance the biological activity of molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. The trifluoromethyl group often improves the pharmacokinetic properties of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate can be compared to other similar compounds:
Tert-butyl 2-iodo-4-methylphenylcarbamate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Tert-butyl 2-bromo-4-(trifluoromethyl)phenylcarbamate: The bromine atom can replace the iodine atom, leading to variations in reactivity and applications.
Tert-butyl 2-iodo-4-(trifluoromethyl)benzoate: This compound has a benzoate group instead of a carbamate group, which can affect its chemical behavior and uses.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
tert-butyl N-[2-iodo-4-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3INO2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBGOZDAIAVKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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